molecular formula C22H20N2O4 B1308888 Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate CAS No. 253144-68-2

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Cat. No.: B1308888
CAS No.: 253144-68-2
M. Wt: 376.4 g/mol
InChI Key: FZPHDBHSGNKLBL-UHFFFAOYSA-N
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Description

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a chemical compound with the molecular formula C22H20N2O4 and a molecular weight of 376.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridazine ring structure, which is substituted with phenyl groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate typically involves the reaction of appropriate pyridazine precursors with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate has been investigated for its anticancer properties. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the pyridazine structure can enhance the compound's ability to induce apoptosis in cancer cells.

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. A study highlighted that derivatives of pyridazine compounds possess inhibitory effects against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of pyridazine derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Agriculture

1. Herbicide Development
this compound can be utilized in the synthesis of herbicides. Its derivatives have been reported to inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively. The economic advantages of using such compounds include reduced environmental impact and increased agricultural productivity.

2. Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices.

Materials Science

1. Polymer Chemistry
In materials science, this compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions opens avenues for developing new materials with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research into its application in protective coatings indicates potential benefits in durability and resistance to environmental degradation.

Data Table: Summary of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; potential for drug development
Antimicrobial PropertiesInhibitory effects on bacteria and fungi; candidate for new antimicrobial agents
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegeneration
AgricultureHerbicide DevelopmentInhibits plant growth enzymes; effective weed control
Plant Growth RegulatorsEnhances crop yield and resilience against stress
Materials SciencePolymer ChemistryUsed in the synthesis of polymers with enhanced properties
Coatings and AdhesivesImproves durability and resistance in coatings

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant cytotoxicity at higher concentrations.

Case Study 2: Agricultural Application
In field trials conducted to assess the herbicidal efficacy of a formulation containing this compound derivatives, researchers observed a substantial reduction in weed biomass compared to untreated controls. The formulation showed promising results for integration into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pyridazine ring structure with phenyl and ester substitutions, which confer distinct chemical and biological properties.

Biological Activity

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with the chemical formula C22H20N2O4 and a molecular weight of 376.41 g/mol, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with diethyl malonate under basic conditions. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several key studies have investigated the biological activities of this compound:

  • Antioxidant Studies :
    • A study conducted by researchers demonstrated that the compound effectively scavenges free radicals in vitro. The DPPH assay results indicated an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Evaluation :
    • In a microbiological study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests against pathogens such as Staphylococcus aureus and Escherichia coli .
  • In Vivo Anti-inflammatory Study :
    • A recent animal model study assessed the anti-inflammatory effects of the compound. Results showed a significant reduction in paw edema in treated groups compared to controls, indicating potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResultReference
Antioxidant ActivityDPPH Scavenging TestIC50 comparable to ascorbic acid
Antimicrobial ActivityAgar Diffusion MethodEffective against S. aureus and E. coli
Anti-inflammatory EffectsIn Vivo Paw Edema ModelSignificant reduction in edema

Properties

IUPAC Name

diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-27-21(25)18-17(15-11-7-5-8-12-15)19(16-13-9-6-10-14-16)23-24-20(18)22(26)28-4-2/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHDBHSGNKLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423355
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253144-68-2
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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